Boc-Ala-OH

Catalog No.
S662739
CAS No.
15761-38-3
M.F
C8H15NO4
M. Wt
189.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Ala-OH

CAS Number

15761-38-3

Product Name

Boc-Ala-OH

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C8H15NO4

Molecular Weight

189.21 g/mol

InChI

InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m0/s1

InChI Key

QVHJQCGUWFKTSE-YFKPBYRVSA-N

SMILES

CC(C(=O)O)NC(=O)OC(C)(C)C

Synonyms

15761-38-3;N-(tert-Butoxycarbonyl)-L-alanine;Boc-Ala-OH;Boc-l-alanine;N-Boc-L-alanine;Boc-L-Ala-OH;N-t-Boc-L-alanine;(tert-Butoxycarbonyl)-l-alanine;BOC-ALANINE;BOC-ALA;(S)-2-((tert-Butoxycarbonyl)amino)propanoicacid;N-alpha-t-BOC-L-ALANINE;(S)-2-(tert-Butoxycarbonylamino)propanoicacid;QVHJQCGUWFKTSE-YFKPBYRVSA-N;L-ALANINE,N-BOCPROTECTED;(2S)-2-[(tert-butoxycarbonyl)amino]propanoicacid;MFCD00037225;SBB016767;N-(TERT-BUTYLOXYCARBONYL)-L-ALANINE;L-Alanine,N-[(1,1-dimethylethoxy)carbonyl]-;N-[(1,1-DIMETHYLETHOXY)CARBONYL]-L-ALANINE;N-[t-Butoxycarbonyl]-l-alanine;N-(T-BUTOXYCARBONYL)-L-ALANINE;N-((1,1-Dimethylethoxy)carbonyl)-L-alanine;L-Alanine,N-((1,1-dimethylethoxy)carbonyl)-

Canonical SMILES

CC(C(=O)O)NC(=O)OC(C)(C)C

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)OC(C)(C)C

Boc-L-alanine in Peptide Synthesis

The primary application of Boc-L-alanine in scientific research lies in the field of peptide synthesis. Boc-L-alanine, also known as N-tert-Butoxycarbonyl-L-alanine, is a protected amino acid. This means a chemical group, the Boc group (tert-Butoxycarbonyl), is attached to the amino acid's amino group, making it unreactive. This property is crucial for peptide synthesis because it allows scientists to selectively control the formation of peptide bonds between amino acids. [, ]

During peptide synthesis, Boc-L-alanine acts as a building block. The Boc group ensures that only the carboxylic acid group of Boc-L-alanine reacts with the free amino group of another amino acid, forming the desired peptide bond. Once the peptide chain is built, the Boc protecting group can be removed under specific conditions, revealing the functional amino group of the L-alanine residue in the final peptide. This approach allows for the creation of peptides with a defined sequence of amino acids, which is essential for studying protein function and developing new drugs. [, ]

Boc-Ala-OH, or N-(tert-butoxycarbonyl)-L-alanine, is a derivative of the amino acid alanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial in synthetic organic chemistry as it prevents unwanted reactions during peptide synthesis. The molecular formula for Boc-Ala-OH is C₈H₁₅NO₄, and it has a molecular weight of approximately 175.21 g/mol .

  • Acute Toxicity: No data readily available on acute oral, dermal, or inhalation toxicity.
  • Flammability: Not readily flammable [2].

Data Source:

  • Sigma-Aldrich:
  • Aapptec Peptides:
  • Chemical Reviews: - Chapter 7: The Formation of the Peptide Bond

Please note:

  • The absence of data for certain properties or hazards does not imply complete safety.
  • Always consult the Safety Data Sheet (SDS) for Boc-
. It plays a crucial role in:

  • Peptide synthesis: Facilitating the formation of various peptides by providing a stable amino acid building block.
  • Drug development: Serving as an intermediate in synthesizing bioactive compounds and pharmaceuticals .
  • Research: Used in studies involving protein engineering and modification.

Boc-Ala-OH itself does not exhibit significant biological activity but serves as an important building block in peptide synthesis. The resulting peptides can have various biological functions, including roles in signaling and enzyme activity . The alanine residue is known for its role in protein structure and function.

The synthesis of Boc-Ala-OH typically involves the reaction of L-alanine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. This reaction can occur under both aqueous and anhydrous conditions, yielding high purity products .

General Reaction Scheme:

  • Starting Material: L-alanine
  • Reagent: Di-tert-butyl dicarbonate
  • Base: Triethylamine
  • Conditions: Aqueous or anhydrous environment
  • Product: N-(tert-butoxycarbonyl)-L-alanine

Interaction studies involving Boc-Ala-OH focus on its reactivity with other amino acids and its behavior during peptide bond formation. The presence of the Boc protecting group allows for selective reactions without interference from the amino group, making it an essential compound for studying peptide interactions and stability .

Boc-Ala-OH shares structural similarities with other Boc-protected amino acids but has unique characteristics due to its specific side chain and sterics. Here are some similar compounds:

Compound NameStructureUnique Features
N-(tert-butoxycarbonyl)-D-alanineC₈H₁₅NO₄D-alanine variant; used for studying stereochemistry
N-(tert-butoxycarbonyl)-glycineC₆H₁₃NO₄Simplest amino acid; often used in peptide synthesis
N-(tert-butoxycarbonyl)-serineC₈H₁₅NO₄Contains hydroxyl group; important for phosphorylation studies

Boc-Ala-OH stands out due to its specific role as an L-alanine derivative, which is vital for synthesizing peptides that require this particular amino acid configuration.

XLogP3

0.9

UNII

VBSZA1BT4G

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 6 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 6 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

15761-38-3

Wikipedia

N-(tert-Butoxycarbonyl)-L-alanine

General Manufacturing Information

L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-: ACTIVE

Dates

Modify: 2023-08-15
Effraim et al. Natural amino acids do not require their native tRNAs for efficient selection by the ribosome. Nature Chemical Biology, doi: 10.1038/nchembio.255, published online 25 October 2009 http://www.nature.com/naturechemicalbiology

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